molecular formula C10H13F3N2 B2567554 2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine CAS No. 1880550-40-2

2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine

Cat. No.: B2567554
CAS No.: 1880550-40-2
M. Wt: 218.223
InChI Key: YCYVMJKWXVEWMO-UHFFFAOYSA-N
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Description

2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1980s and has been used in scientific research for its psychoactive effects. TFMPP is a popular research chemical due to its unique mechanism of action and potential therapeutic applications.

Scientific Research Applications

Novel Routes to Heterocyclic Compounds

2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine has been involved in extending the scope of known furan syntheses, leading to the development of 1,2,4-trisubstituted pyrroles through reactions with primary amines under palladium catalysis. This method offers moderate to good yields, showcasing its potential in synthesizing heterocyclic compounds with diverse substituents (Friedrich, Wächtler, & Meijere, 2002).

Kappa-Opioid Receptor Antagonism

Another critical application of a related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has been in pharmacology as a novel κ-opioid receptor antagonist. Its high affinity for human, rat, and mouse kappa-opioid receptors, coupled with selectivity and in vivo efficacy, underlines potential therapeutic applications in treating depression and addiction disorders (Grimwood et al., 2011).

Synthetic Chemistry Applications

The reactivity of related trifluoromethyl pyridine compounds with various nucleophiles has been explored, leading to the formation of acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic compounds. This demonstrates the compound's versatility in generating novel chemical structures with potential applications in materials science and medicinal chemistry (Sokolov & Aksinenko, 2010).

Catalysis and Polymerization

Group 10 metal aminopyridinato complexes, including related compounds, have shown applications as catalysts in aryl-Cl activation and hydrosilane polymerization, highlighting the compound's utility in facilitating chemical transformations and polymer synthesis (Deeken et al., 2006).

Properties

IUPAC Name

2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2/c1-9(2,6-14)8-5-7(3-4-15-8)10(11,12)13/h3-5H,6,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYVMJKWXVEWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=NC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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